4-Dibenzothiophenecarboxylic acid

描述

Constitutional Structure and Isomerism

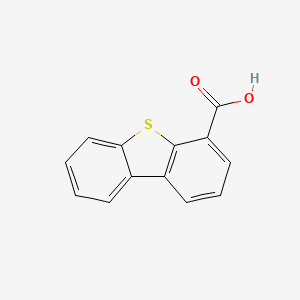

4-Dibenzothiophenecarboxylic acid possesses a constitutional structure characterized by a tricyclic aromatic system consisting of two benzene rings fused to a central thiophene ring, with a carboxylic acid functional group attached to the 4-position of the dibenzothiophene core. The IUPAC nomenclature identifies this compound as dibenzo[b,d]thiophene-4-carboxylic acid, reflecting its systematic structural arrangement. The molecular framework exhibits a planar geometry typical of aromatic polycyclic systems, with the sulfur atom integrated into the central five-membered ring structure.

The structural isomerism of this compound family demonstrates significant complexity and diversity. Carboxylic acid functional groups can exhibit various types of isomerism including functional group isomers, skeletal isomers, and positional isomers. In the case of dibenzothiophenecarboxylic acids, positional isomerism plays a crucial role in determining molecular properties and reactivity patterns. The carboxylic acid group can be positioned at different locations on the dibenzothiophene ring system, creating distinct positional isomers such as the 2-carboxylic acid derivative and the 4-carboxylic acid derivative.

Constitutional isomers of dibenzothiophenecarboxylic acid systems can also exist as functional group isomers when the molecular formula C₁₃H₈O₂S is maintained but different functional group arrangements are present. These functional group isomers may include ester derivatives or other oxygen-containing functionalities that maintain the same molecular formula while exhibiting different chemical behaviors. The skeletal isomerism within this compound class involves variations in the carbon chain arrangements and substitution patterns on the aromatic ring system, though the dibenzothiophene core structure remains the central organizing element.

The specific positioning of the carboxylic acid group at the 4-position creates unique steric and electronic environments that influence the compound's overall reactivity and stability. This positional arrangement results in specific intramolecular interactions between the carboxylic acid functionality and the aromatic system, contributing to the compound's distinctive properties and potential for diverse chemical transformations.

Physicochemical Properties

The physicochemical properties of this compound reflect its aromatic heterocyclic nature and carboxylic acid functionality. The molecular weight of this compound is 228.27 grams per mole, contributing to its substantial molecular presence in chemical systems. The compound exhibits characteristics typical of aromatic carboxylic acids, including weak acidic properties derived from the carboxyl group's ability to donate protons in aqueous solutions.

Solubility characteristics of this compound demonstrate low water solubility, which is consistent with its aromatic heterocyclic structure and the hydrophobic nature of the dibenzothiophene core. The compound shows enhanced solubility in common organic solvents such as ethanol and acetone, reflecting the general behavior pattern observed in similar aromatic carboxylic acid compounds. This solubility profile significantly influences the compound's handling requirements and potential applications in various chemical processes.

The thermal stability of this compound represents a notable characteristic that has been extensively studied through computational approaches. Density functional theory calculations have revealed that dibenzothiophene-based compounds exhibit remarkable thermal stability, with the pyrolysis processes requiring significant energy input to initiate bond cleavage reactions. The initial reaction steps in thermal decomposition show the highest energy barriers, indicating that the compound can maintain structural integrity under moderate thermal stress conditions.

Chemical stability analysis indicates that this compound maintains stable properties under standard storage and handling conditions. The compound's stability profile is enhanced by the aromatic character of the dibenzothiophene system, which provides electronic stabilization through delocalized π-electron systems. The carboxylic acid functionality, while reactive under specific conditions, contributes to the overall stability through hydrogen bonding interactions and resonance stabilization effects.

Spectroscopic Characterization

Mass spectrometry analysis of this compound provides definitive molecular identification through its characteristic fragmentation patterns and molecular ion peaks. The molecular ion exhibits a mass-to-charge ratio of 228, corresponding to the molecular formula C₁₃H₈O₂S. Collision cross section measurements have been conducted for various ionization modes, revealing predicted values of 145.7 Ų for the [M+H]⁺ adduct and 151.2 Ų for the [M-H]⁻ adduct. These collision cross section values provide important structural information and aid in compound identification through ion mobility spectrometry techniques.

The mass spectral fragmentation pattern of this compound demonstrates characteristic loss patterns typical of aromatic carboxylic acids. The compound shows significant fragmentation peaks at mass-to-charge ratios including prominent signals that correspond to the loss of carboxyl groups and subsequent aromatic rearrangements. Gas chromatography-mass spectrometry analysis conducted at source temperatures of 120°C and sample temperatures of 100°C under direct ionization conditions with 75 eV electron energy reveals multiple fragmentation pathways.

Infrared spectroscopy characterization of related benzothiophene carboxylic acid compounds provides insight into the vibrational modes and functional group identification. The carboxylic acid functionality typically exhibits characteristic absorption bands in the carbonyl stretching region, while the aromatic system displays multiple bands corresponding to carbon-carbon and carbon-hydrogen stretching and bending modes. The sulfur-containing heterocyclic system contributes additional vibrational modes that can be identified through careful spectroscopic analysis.

Nuclear magnetic resonance spectroscopy studies of dibenzothiophene carboxylic acid systems have revealed important structural information about hydrogen environments and carbon frameworks. Related compounds in this chemical family have been characterized through ¹H nuclear magnetic resonance spectroscopy, providing detailed information about aromatic proton environments and their chemical shift patterns. The carboxylic acid proton typically appears as a broad singlet in the downfield region, while aromatic protons exhibit characteristic multipicity patterns reflecting their specific electronic environments within the dibenzothiophene framework.

Computational Modeling

Density functional theory computational studies of dibenzothiophene systems have provided significant insights into the electronic structure and reactivity patterns of this compound and related compounds. These theoretical investigations have revealed that the pyrolysis mechanisms of dibenzothiophene derivatives involve complex reaction pathways initiated through hydrogen migration processes or sulfur-carbon bond rupture events. The computational analysis identifies three main reaction pathways for thermal decomposition, with two dominating pathways proceeding through thiol intermediate formation and direct carbene dissociation mechanisms.

Molecular orbital analysis of dibenzothiophene systems demonstrates the electronic distribution patterns that govern chemical reactivity and stability. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's electronic properties and potential for various chemical transformations. The energy barriers calculated for initial reaction steps reveal that dibenzothiophene derivatives, including the carboxylic acid substituted variants, require approximately 17 kilocalories per mole higher activation energy compared to simpler thiophene systems.

The computational modeling results indicate that the dibenzothiophene core structure contributes significantly to the overall stability of the molecular system. The aromatic character and electronic delocalization within the tricyclic framework create substantial energy barriers for bond dissociation processes. This enhanced stability compared to simpler thiophene derivatives explains the resistance of these compounds to degradation under moderate reaction conditions and their persistence in various chemical environments.

Electronic structure calculations have also provided insights into the charge distribution patterns within the dibenzothiophene carboxylic acid framework. The presence of the carboxylic acid substituent creates localized charge distributions that influence the overall molecular reactivity and potential for intermolecular interactions. These computational findings support experimental observations regarding the compound's physicochemical properties and provide a theoretical foundation for understanding its behavior in various chemical systems.

属性

IUPAC Name |

dibenzothiophene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDBZUDFOQNASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182166 | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-08-5 | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DIBENZOTHIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzothiophenecarboxylic acid typically involves the cyclization of thiophene derivatives with appropriate carbon sources. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophene structures . For instance, the cyclization of thiophene with a four-carbon synthon can be achieved under acidic or basic conditions to form the dibenzothiophene core, followed by carboxylation at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using prefunctionalized starting materials. The use of transition-metal catalysts, such as palladium or nickel, can enhance the efficiency and yield of the synthesis process . Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

化学反应分析

Types of Reactions: 4-Dibenzothiophenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohol or aldehyde derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have varied applications depending on their functional groups and structural modifications.

科学研究应用

Chemistry

4-Dibenzothiophenecarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and the study of reaction mechanisms. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Case Study: Synthesis of Aryl Substituents

A study demonstrated that this compound can be synthesized through a metalation-reduction process from dibenzothiophene oxide, yielding significant amounts of aryl-substituted derivatives. The reaction conditions and yields were optimized, showcasing its utility in synthesizing functionalized thiophenes .

Biology

Research indicates that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL for these strains, suggesting moderate antimicrobial potency .

Anticancer Properties

In vitro assays have revealed that certain derivatives inhibit the proliferation of breast cancer cell lines, with one derivative showing a 50% inhibition rate at a concentration of 10 µM. This highlights its potential as an anticancer agent .

Medicine

The compound is being explored for its potential in drug development, particularly targeting specific molecular pathways involved in diseases such as cancer and infections.

Case Study: Drug Development

Research has focused on the synthesis of novel derivatives aimed at enhancing bioactivity against specific targets in cancer therapy. The structural modifications have led to improved efficacy and selectivity against cancer cell lines .

Industry Applications

This compound is also utilized in industrial applications, particularly in the production of dyes, liquid crystals, and conducting polymers due to its unique electronic properties.

Dyes and Conducting Polymers

The compound's electronic characteristics make it suitable for use in dye synthesis and the development of conductive materials for electronic applications. Its derivatives are being researched for their potential as components in organic electronics .

作用机制

The mechanism of action of 4-Dibenzothiophenecarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact mechanism depends on the specific derivative and its intended application.

相似化合物的比较

Dibenzothiophene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

4-Methoxybenzonitrile: Contains a methoxy group instead of a carboxylic acid, leading to different reactivity and applications.

Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur, affecting its electronic properties and reactivity.

Uniqueness: 4-Dibenzothiophenecarboxylic acid is unique due to the presence of both the dibenzothiophene core and the carboxylic acid functional group. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields .

生物活性

4-Dibenzothiophenecarboxylic acid, a compound belonging to the dibenzothiophene family, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dibenzothiophene core followed by carboxylation processes. The synthetic pathway can be summarized as follows:

- Formation of Dibenzothiophene : Starting materials are reacted under specific conditions to form dibenzothiophene.

- Carboxylation : The dibenzothiophene is then subjected to carboxylation using reagents such as carbon dioxide under high temperature and pressure.

The final product, this compound, can be characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, a study evaluating benzo[b]thiophene derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 128 µg/mL depending on structural modifications .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | S. aureus |

| Benzo[b]thiophene-2-acylhydrazone | 4 | S. aureus (drug-resistant) |

| Dibenzo[b,e]thiophene-11(6H)-one | Not specified | Various |

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest that derivatives of dibenzothiophenes may exhibit anticancer properties. For example, a related compound showed moderate to good activity against several cancer cell lines, indicating potential for further development in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cardiovascular Effects

Research has also explored the cardiovascular implications of dibenzothiophene derivatives. A recent study demonstrated that similar compounds could act as positive inotropic agents through calcium channel activation, enhancing cardiac contractility . This suggests potential applications in treating heart failure.

Table 2: Biological Activities and Mechanisms

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall | |

| Anticancer | Apoptosis induction | |

| Cardiovascular | Calcium channel activation |

Case Study 1: Antimicrobial Efficacy

A case study conducted on a series of benzo[b]thiophene derivatives including this compound revealed significant antimicrobial activity against drug-resistant S. aureus. The study utilized a combination of in vitro assays and structural modifications to identify key features responsible for enhanced activity.

Case Study 2: Cardiovascular Research

Another relevant case study focused on the cardiovascular effects of dibenzothiophene derivatives in an isolated rat heart model. The findings indicated that these compounds could increase left ventricular pressure through calcium channel activation, suggesting their potential as therapeutic agents for heart conditions .

常见问题

Q. What are the established synthetic routes for 4-dibenzothiophenecarboxylic acid, and how do their yields and conditions compare?

The primary method involves metalation-reduction of dibenzothiophene-5-oxide (DBTO) using organometallic reagents. For example, Gilman and Esmay reported a 35.7% yield via this route using sodium amalgam and CO₂ . Alternative methods include one-pot cascade syntheses, which integrate C–H functionalization and decarboxylation steps for improved efficiency, though yields are not explicitly reported in recent studies .

- Key considerations: Optimize reaction time (6–12 hours), solvent polarity, and temperature (80–120°C) to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : Use - and -NMR to confirm the carboxylic acid proton (δ 12–14 ppm) and aromatic backbone (δ 7.2–8.5 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M–H]⁻ at m/z 258.22 for C₁₃H₈O₂S).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) .

Q. What are the common functionalization reactions of this compound in heterocyclic chemistry?

The carboxylic acid group enables amide coupling (e.g., with amines via EDC/HOBt) and esterification (e.g., methyl esters using MeOH/H₂SO₄). The dibenzothiophene core supports electrophilic substitution (e.g., nitration, halogenation) at the 1-, 3-, or 7-positions, depending on directing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for metalation-reduction pathways?

Discrepancies in yields (e.g., 35.7% vs. lower values in scaled-up syntheses) may arise from incomplete DBTO activation or side reactions (e.g., over-reduction). To troubleshoot:

- Monitor intermediates via in-situ FTIR (e.g., disappearance of S=O stretch at 1050 cm⁻¹).

- Use kinetic studies to identify rate-limiting steps (e.g., CO₂ insertion vs. protonation) .

Q. What computational strategies are suitable for predicting the regioselectivity of dibenzothiophene functionalization?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular electrostatic potential (MESP) maps : Visualize electron-rich regions (e.g., sulfur atom) prone to electrophilic attack.

- Case study: DFT predicted C–H activation at the 4-position aligns with experimental outcomes in Pd-catalyzed couplings .

Q. How can researchers design experiments to improve the solubility of this compound in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。